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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditosylmethane, scientifically known as bis(p-toluenesulfonyl)methane, is a stable organic
compound characterized by a central methylene group flanked by two electron-withdrawing p-
toluenesulfonyl groups. This structure imparts unique chemical properties, including notable
acidity of the methylene protons, making it a valuable reagent in organic synthesis. This
technical guide provides a comprehensive overview of the physicochemical properties of
ditosylmethane, detailed experimental protocols for its synthesis, and an analysis of its
spectral characteristics. The information presented herein is intended to serve as a
foundational resource for researchers and professionals in the fields of chemistry and drug
development.

Chemical Identity and Physicochemical Properties

Ditosylmethane is a white to pale cream crystalline solid at room temperature. Its core
structure consists of two tosyl groups attached to a central methane carbon.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b090914?utm_src=pdf-interest
https://www.benchchem.com/product/b090914?utm_src=pdf-body
https://www.benchchem.com/product/b090914?utm_src=pdf-body
https://www.benchchem.com/product/b090914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

Chemical Name bis(p-toluenesulfonyl)methane [1]

Ditosylmethane, Bis-toluene-4-
Synonyms [1]
sulfonyl-methane

CAS Number 15310-28-8 [1]
Molecular Formula C15H1604S2 [1]
Molecular Weight 324.42 g/mol [2]
Melting Point 137-139 °C [3]
N ) Decomposes before boiling at
Boiling Point ]
atmospheric pressure
White to pale cream crystalline
Appearance [4]
powder
Estimated to be in the range of
pKa (methylene protons) ) [3]
11-14 in DMSO
Solubility:

While specific quantitative solubility data is limited, ditosylmethane is generally soluble in
polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It
exhibits partial solubility in chlorinated solvents like dichloromethane and chloroform, and is
sparingly soluble in alcohols and ethers. It is considered insoluble in water.

Synthesis of Ditosylmethane

A common and effective method for the synthesis of ditosylmethane involves the reaction of
sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a
polar aprotic solvent.

Experimental Protocol: Synthesis from Sodium p-
Toluenesulfinate and Dichloromethane

Materials:
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Sodium p-toluenesulfinate

Dichloromethane (CH2Cl2)

Dimethylformamide (DMF), anhydrous

Diethyl ether

Deionized water

Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
sodium p-toluenesulfinate (2 equivalents) in anhydrous dimethylformamide (DMF).

Add dichloromethane (1 equivalent) to the solution.

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).[5]

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl
ether.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system, such
as ethanol/water or ethyl acetate/hexane, to yield pure bis(p-toluenesulfonyl)methane as a
white crystalline solid.[6]
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Synthesis workflow for bis(p-toluenesulfonyl)methane.

Spectral Data Analysis

While a dedicated public database of the spectra for bis(p-toluenesulfonyl)methane is not
readily available, the expected spectral characteristics can be inferred from the analysis of its
constituent functional groups and data from closely related compounds.

'H NMR Spectroscopy

The proton NMR spectrum of ditosylmethane is expected to be relatively simple and
symmetric.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8-7.9 Doublet (d) 4H
ortho to SO2
Aromatic protons
~73-74 Doublet (d) 4H
meta to SOz
) Methylene protons (-
~45-4.7 Singlet (s) 2H
CHz2-)
~2.4 Singlet (s) 6H Methyl protons (-CHs)

The downfield shift of the methylene protons is due to the strong electron-withdrawing effect of
the two adjacent sulfonyl groups. The aromatic protons will appear as two distinct doublets due
to the para-substitution pattern.[7]

3C NMR Spectroscopy
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The carbon-13 NMR spectrum will reflect the symmetry of the molecule.

Chemical Shift (6, ppm) Assignment

~145 Aromatic quaternary carbon attached to SOz
~140 Aromatic quaternary carbon attached to CHs
~130 Aromatic CH carbons ortho to SO2

~128 Aromatic CH carbons meta to SOz

~60-65 Methylene carbon (-CHz-)

~21 Methyl carbon (-CHs)

The methylene carbon is expected to be significantly deshielded and appear in the 60-65 ppm
range.[1][8]

FT-IR Spectroscopy

The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

Wavenumber (cm—?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
Aliphatic C-H stretch
~2950 - 2850 Weak
(methylene and methyl)
~1350 - 1300 Strong Asymmetric SOz stretch
~1160 - 1140 Strong Symmetric SO: stretch
~1600, ~1490 Medium Aromatic C=C stretching

para-Disubstituted C-H out-of-
~815 Strong

plane bend

The two strong bands for the SO2 stretching are characteristic of sulfones.[9][10]
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Mass Spectrometry

Upon electron ionization, the molecular ion peak (M*) at m/z = 324 is expected. The
fragmentation pattern will likely involve the cleavage of the C-S bonds and the loss of the tosyl

groups.
m/z Proposed Fragment lon
324 [M]* (Molecular ion)
169 [M - C7H7SO2]* (Loss of a tosyl radical)
155 [C7H7SO:2]* (Tosyl cation)
91 [C7H7]* (Tropylium ion)

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of
compounds containing a benzyl or tolyl group.[11][12]

Chemical Reactions and Applications

The primary chemical reactivity of ditosylmethane centers around the acidity of the central
methylene protons. Deprotonation with a suitable base, such as an alkoxide or an
organolithium reagent, generates a stabilized carbanion. This carbanion is a versatile
nucleophile in a variety of organic transformations.

Base (e.g., NaH, BuLi)
Ditosylmethane —+Base> Stabilized Carbanion * Electrophile Alkylated Product

Click to download full resolution via product page

General reactivity of ditosylmethane.
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Key Reactions:

o Alkylation: The carbanion readily undergoes alkylation with alkyl halides to form a variety of
substituted products.

o Acylation: Reaction with acyl chlorides or anhydrides yields acylated derivatives.

o Michael Addition: The carbanion can act as a Michael donor in conjugate additions to a,3-
unsaturated carbonyl compounds.

These reactions make ditosylmethane a useful building block in the synthesis of more
complex molecules.

Biological Activity and Drug Development

Currently, there is limited publicly available information regarding the specific biological activity
of bis(p-toluenesulfonyl)methane or its direct involvement in signaling pathways. While some
sulfonic acid esters have been investigated for potential genotoxic effects, the biological profile
of ditosylmethane itself remains largely unexplored.[13] Its utility in drug development is
primarily as a synthetic intermediate rather than a pharmacologically active agent.

Conclusion

Ditosylmethane is a valuable and versatile reagent in organic synthesis, primarily due to the
enhanced acidity of its methylene protons. This guide has summarized its key physicochemical
properties, provided a detailed synthetic protocol, and outlined its expected spectral
characteristics. While its direct biological applications are not yet well-defined, its role as a
synthetic precursor highlights its importance for researchers and professionals in the chemical
and pharmaceutical sciences. Further investigation into its properties and potential applications
IS warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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